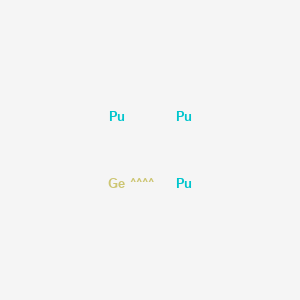![molecular formula C15H12BrIN2OS B12637489 N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide CAS No. 920506-29-2](/img/structure/B12637489.png)
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.
Iodination: The thiophene ring is iodinated at the 2-position using iodine or an iodine-containing reagent.
Coupling Reaction: The brominated indole and iodinated thiophene are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Scientific Research Applications
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide .
- N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide .
Uniqueness
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the indole and thiophene moieties provides a distinct chemical structure that can be exploited for various applications .
Properties
CAS No. |
920506-29-2 |
|---|---|
Molecular Formula |
C15H12BrIN2OS |
Molecular Weight |
475.1 g/mol |
IUPAC Name |
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide |
InChI |
InChI=1S/C15H12BrIN2OS/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20) |
InChI Key |
SIAUXODRZQGRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(SC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


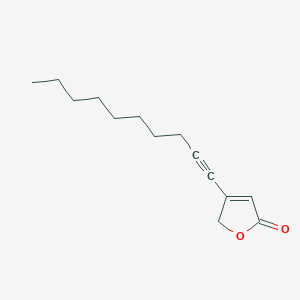
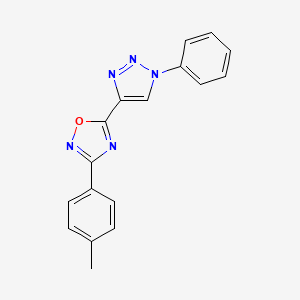
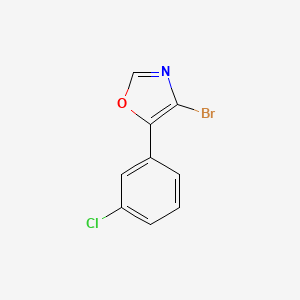
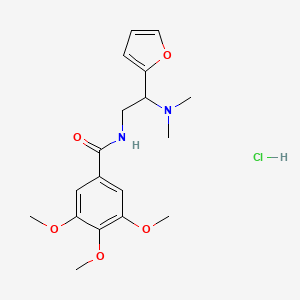
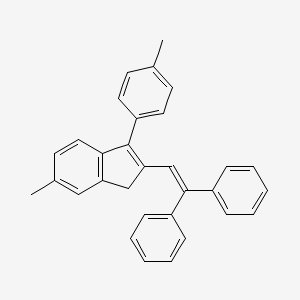
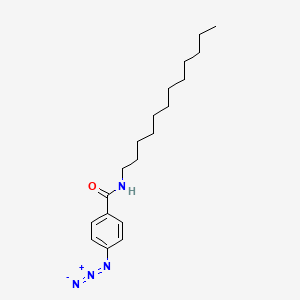
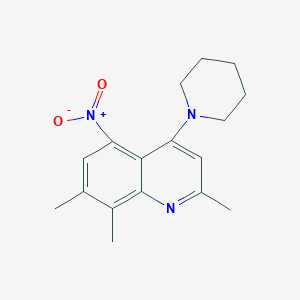
![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
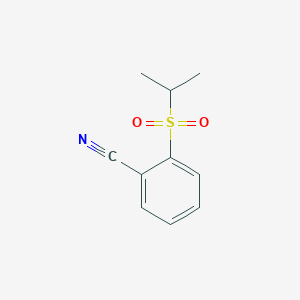
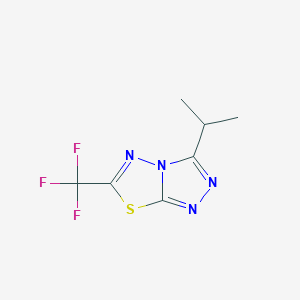
![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)
![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)
